4-Nitro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
“4-Nitro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 1212877-86-5 . It has a molecular weight of 178.19 .
Molecular Structure Analysis
The InChI code for “4-Nitro-2,3-dihydro-1H-inden-1-amine” is1S/C9H10N2O2.ClH/c10-8-5-4-7-6 (8)2-1-3-9 (7)11 (12)13;/h1-3,8H,4-5,10H2;1H
. This indicates the presence of a chlorine atom in the compound, suggesting it may exist as a hydrochloride salt . Physical And Chemical Properties Analysis
“4-Nitro-2,3-dihydro-1H-inden-1-amine” is a powder that is stored at a temperature of 4 degrees Celsius . .Scientific Research Applications
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Antibacterial and Antifungal Studies
- Field : Medicinal Chemistry
- Application : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives were synthesized for their antibacterial and antifungal properties .
- Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results : The synthesized compounds were tested against two Gram-positive and two Gram-negative bacteria, and also two fungal agents. Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
-
Antileishmanial Agents
- Field : Medicinal Chemistry
- Application : 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity .
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Antimicrobial and Anticoagulant Studies
- Field : Medicinal Chemistry
- Application : Compounds similar to 4-Nitro-2,3-dihydro-1H-inden-1-amine, such as 1,4-Dihydropyridines and its analogues, have been reported to have hypotensive, antimicrobial, anticoagulant, antioxidant, antitubercular, anticonvulsant, antiulcer, neuroprotective and antimalarial effects .
- Methods : The specific methods of application or experimental procedures would depend on the specific study and the intended use of the compound .
- Results : The results or outcomes obtained would also depend on the specific study and the intended use of the compound .
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Synthesis of Structurally Diverse Compounds
- Field : Organic Chemistry
- Application : 3,4-Dihydro-2(1H)-Pyridones have been used as building blocks for the synthesis of structurally diverse compounds .
- Methods : A protocol was developed to synthesize structurally diverse 3,4-DHPo via MCR, using arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents .
- Results : The synthesized compounds could potentially have a wide range of applications in various fields .
-
Anti-HIV-1 Studies
- Field : Medicinal Chemistry
- Application : Indolyl and oxochromenyl xanthenone derivatives have been reported to have potential anti-HIV-1 properties .
- Methods : A series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies were performed .
- Results : The synthesized compounds could potentially be used as anti-HIV-1 agents .
Safety And Hazards
properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVWWESVVPXRIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2,3-dihydro-1H-inden-1-amine |
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